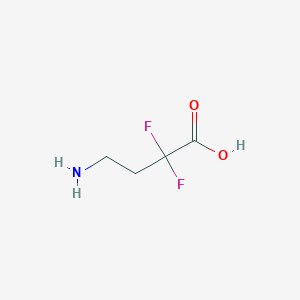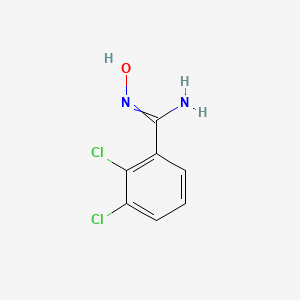
3,5-Dimethyl-4-iodophenol
Vue d'ensemble
Description
3,5-Dimethyl-4-iodophenol is a chemical compound that is part of the family of substituted phenols. While the provided papers do not directly discuss 3,5-Dimethyl-4-iodophenol, they do provide insights into similar compounds which can be used to infer properties and synthesis methods that may be applicable to 3,5-Dimethyl-4-iodophenol.
Synthesis Analysis
The synthesis of compounds similar to 3,5-Dimethyl-4-iodophenol can be achieved through various methods. For instance, a palladium-catalyzed dimethylation reaction of ortho-substituted iodoarenes using dimethyl carbonate as a methyl source is reported, which could potentially be adapted for the synthesis of 3,5-Dimethyl-4-iodophenol . Additionally, the synthesis of 4,5-dimethyl-2-nitrophenol via direct nitration suggests that nitration followed by iodination could be a viable synthetic route .
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-Dimethyl-4-iodophenol can be characterized using X-ray diffraction techniques. For example, the crystal structure of dimethyl 5-iodoisophthalate shows how substituents on the benzene ring affect the overall molecular framework . This information can be extrapolated to understand the potential molecular structure of 3,5-Dimethyl-4-iodophenol.
Chemical Reactions Analysis
The chemical reactions involving substituted phenols often include tautomerism, as seen in the keto-enol tautomerism of related compounds . These studies provide insights into the intramolecular hydrogen bonding and the effects of different solvents on the stability of tautomers, which could be relevant for understanding the reactivity of 3,5-Dimethyl-4-iodophenol.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted phenols can be determined through various spectroscopic and computational methods. For instance, the log K(ow) value, water solubility, vapor pressure, and Henry's Law constant of a branched isomer of nonylphenol were determined, which are essential for predicting the compound's behavior in aquatic ecosystems . These methods could be applied to 3,5-Dimethyl-4-iodophenol to ascertain its environmental properties.
Applications De Recherche Scientifique
Application in the Synthesis of Thiophene Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
- Methods of Application : The synthesis of thiophene derivatives involves various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
- Results or Outcomes : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Application in Chemiluminescence Enhancement
- Scientific Field : Biochemistry
- Summary of the Application : 4-Iodophenol is used to enhance chemiluminescence for the detection of cancer cells .
- Results or Outcomes : The use of 4-Iodophenol in chemiluminescence assays can improve the sensitivity of the assay, allowing for the detection of lower levels of the analyte .
Application in the Synthesis of Other Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Iodophenol undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group para to the hydroxy group of the phenol .
- Results or Outcomes : The use of 4-Iodophenol in coupling reactions can lead to the synthesis of a variety of other organic compounds .
Application in the Synthesis of Other Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Iodophenol undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group para to the hydroxy group of the phenol .
- Results or Outcomes : The use of 4-Iodophenol in coupling reactions can lead to the synthesis of a variety of other organic compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-iodo-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJZLNUEDDXELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371241 | |
| Record name | 3,5-Dimethyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-iodophenol | |
CAS RN |
80826-86-4 | |
| Record name | 3,5-Dimethyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-3,5-dimethyl-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)










